

Application Notes and Protocols for SCH28080 in Ion Transport Studies

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Compound of Interest

Compound Name: SCH28080

Cat. No.: B1680892

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Introduction

SCH28080 is a potent and specific inhibitor of the gastric proton pump, the H⁺,K⁺-ATPase.[1] As a member of the potassium-competitive acid blocker (P-CAB) class of compounds, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[2][3]

SCH28080 acts as a reversible, K⁺-competitive inhibitor, binding to the luminal side of the H⁺,K⁺-ATPase and preventing the binding of K⁺ ions, which is a critical step in the gastric acid secretion process.[1][4][5][6] This property makes **SCH28080** an invaluable tool for studying the mechanisms of ion transport by the gastric H⁺,K⁺-ATPase and for investigating the physiological and pathological processes related to gastric acid secretion.[7]

These application notes provide an overview of **SCH28080**, its mechanism of action, and detailed protocols for its use in key in vitro experiments to study ion transport.

Mechanism of Action

SCH28080 is a hydrophobic amine that, in its protonated form, competitively inhibits the K⁺-binding site on the luminal side of the H⁺,K⁺-ATPase.[1][4] This action prevents the conformational changes necessary for the transport of H⁺ ions out of the parietal cell, thereby inhibiting gastric acid secretion.[4] The inhibition is reversible and concentration-dependent.[5] Structural studies have identified the binding site of **SCH28080** near the M5-6 luminal loop of the H⁺,K⁺-ATPase, effectively blocking the K⁺ access channel.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for **SCH28080**'s inhibitory activity.

Table 1: Inhibitory Potency of **SCH28080** on H⁺,K⁺-ATPase Activity

Parameter	Value	Species/System	Conditions	Reference(s)
IC ₅₀	20 nM	Not specified	H ⁺ ,K ⁺ -ATPase activity	
IC ₅₀	1.3 μM	Guinea Pig	Purified K ⁺ /H ⁺ -ATPase, 5 mM KCl	[6][10]
IC ₅₀	0.029 μM	Rabbit	Histamine-induced [14C]aminopyrine uptake in isolated parietal cells	[5]
K _i	24 nM	Swine	ATPase activity, pH 7, competitive with K ⁺	[1]
K _i	275 nM	Swine	pNPPase activity, pH 7, competitive with K ⁺	[1]
K _i	0.12 μM	Not specified	K ⁺ -stimulated hydrolysis of ATP	[5][11]

Table 2: Effects of **SCH28080** on Cell Viability

Cell Line	Treatment Duration	IC50	Reference(s)
INS-1E Rat Insulinoma Cells	2 hours	22.9 μ M	[5]
INS-1E Rat Insulinoma Cells	24 hours	15.3 μ M	[5]

Experimental Protocols

Protocol 1: Inhibition of H⁺,K⁺-ATPase Activity in Isolated Gastric Vesicles

This protocol describes the measurement of H⁺,K⁺-ATPase activity in isolated gastric vesicles and its inhibition by **SCH28080**.

Materials:

- Gastric vesicles enriched in H⁺,K⁺-ATPase (prepared from rabbit or hog stomachs)
- SCH28080**
- Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂
- ATP solution (100 mM)
- KCl solution (1 M)
- Phosphate standard solution
- Malachite green/ammonium molybdate colorimetric reagent
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **SCH28080** in DMSO.

- Dilute the gastric vesicle preparation in ice-cold Assay Buffer to a final protein concentration of 5-10 µg/mL.
- In a 96-well plate, add 50 µL of the diluted vesicle suspension to each well.
- Add varying concentrations of **SCH28080** (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the wells.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 25 µL of a solution containing 10 mM ATP and 20 mM KCl. The final volume should be 100 µL.
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding 50 µL of the malachite green/ammonium molybdate reagent.
- After 15 minutes of color development at room temperature, measure the absorbance at 620 nm using a microplate reader.
- Generate a standard curve using the phosphate standard solution to determine the amount of inorganic phosphate (Pi) released.
- Calculate the percentage of inhibition for each **SCH28080** concentration and determine the IC50 value.

Protocol 2: Measurement of Acid Accumulation in Isolated Gastric Glands using [14C]Aminopyrine Uptake

This protocol measures the accumulation of the weak base [14C]aminopyrine in isolated gastric glands as an index of acid secretion.

Materials:

- Isolated gastric glands (e.g., from rabbit)
- **SCH28080**

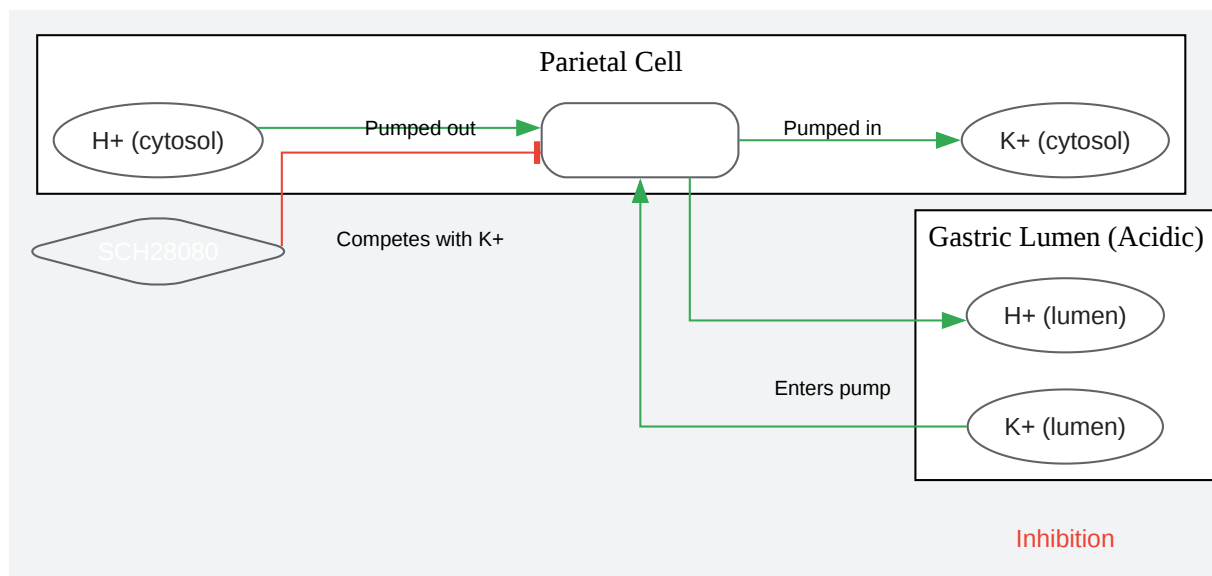
- [14C]Aminopyrine
- HEPES-buffered saline (pH 7.4)
- Histamine or other secretagogues
- Scintillation fluid
- Scintillation counter
- Microfuge tubes
- Silicone oil

Procedure:

- Prepare a stock solution of **SCH28080** in DMSO.
- Suspend the isolated gastric glands in HEPES-buffered saline.
- In microfuge tubes, add the gastric gland suspension.
- Add varying concentrations of **SCH28080** or vehicle (DMSO) to the tubes.
- Add [14C]aminopyrine to a final concentration of 0.1 $\mu\text{Ci/mL}$.
- Stimulate acid secretion by adding a secretagogue (e.g., 100 μM histamine).
- Incubate the tubes at 37°C for 30 minutes with gentle shaking.
- To separate the glands from the incubation medium, layer the gland suspension over silicone oil in a microfuge tube and centrifuge. The glands will form a pellet at the bottom.
- Aspirate the supernatant and the oil layer.
- Solubilize the gland pellet and measure the radioactivity using a scintillation counter.
- Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).

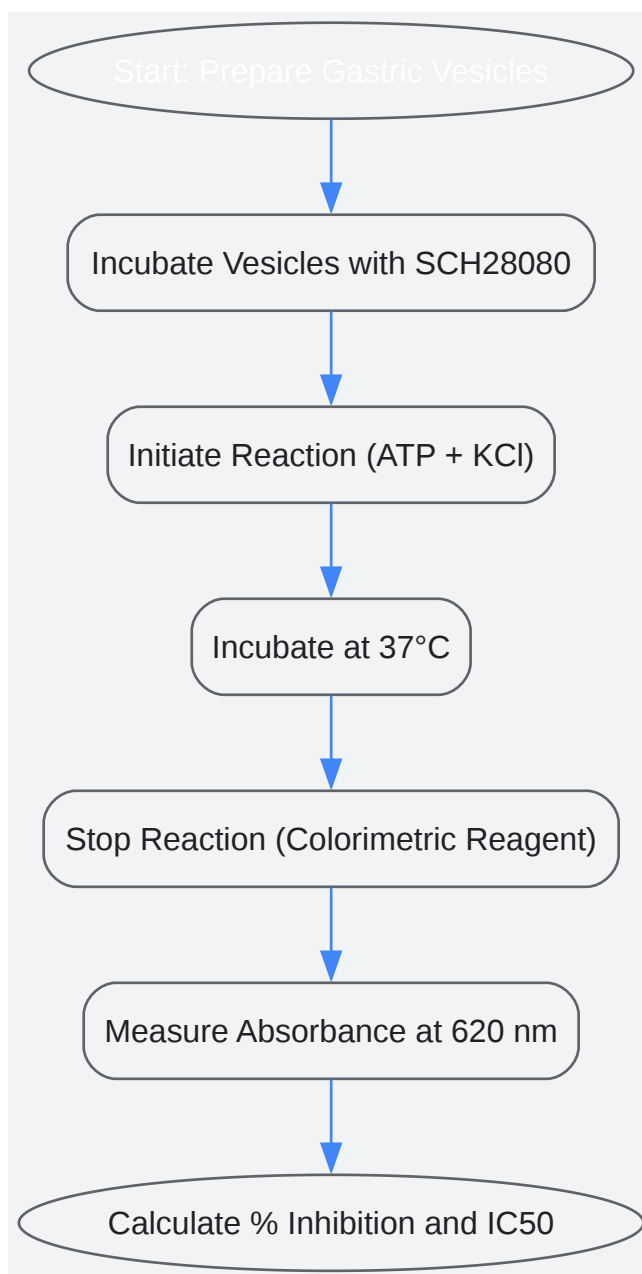
- Determine the inhibitory effect of **SCH28080** on stimulated aminopyrine accumulation.

Visualizations



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Caption: Mechanism of H⁺,K⁺-ATPase inhibition by **SCH28080**.



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Caption: Workflow for H⁺,K⁺-ATPase inhibition assay.

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